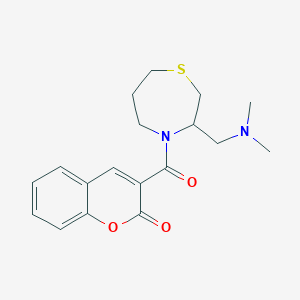

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-19(2)11-14-12-24-9-5-8-20(14)17(21)15-10-13-6-3-4-7-16(13)23-18(15)22/h3-4,6-7,10,14H,5,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJKDPVHUKKYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Coumarin Formation

In a representative procedure, 4-hydroxycoumarin reacts with substituted aldehydes and amines under green conditions. Biogenic ZnO nanoparticles (20 mol%) in ethanol at 60°C facilitate a three-component coupling, yielding 3-aminomethyl-substituted coumarins in 70–85% yields. For the target molecule, substituting ethylamine with a protected dimethylaminomethyl precursor would enable subsequent deprotection.

Reaction Conditions

- Catalyst : Biogenic ZnO NPs (synthesized via Azadirachta indica leaf extract)

- Solvent : Ethanol (green solvent)

- Temperature : 60°C

- Time : 10–15 minutes

FT-IR analysis of analogous compounds confirms carbonyl stretching at 1685–1700 cm⁻¹ and hydroxyl bands at 3431 cm⁻¹. ¹H NMR typically shows a singlet at δ 10.20 ppm for the coumarin hydroxyl proton and aromatic multiplet signals between δ 7.12–8.50 ppm.

Construction of 1,4-Thiazepane Ring System

The seven-membered 1,4-thiazepane ring necessitates cyclization strategies. Two predominant methods emerge from literature: azide-mediated ring expansion and thiopyranone rearrangement.

Azide Cyclization Method

Tetrahydrothiopyran-4-one undergoes treatment with sodium azide (NaN₃) in concentrated HCl to form 1,4-thiazepan-5-one.

Procedure

- Add NaN₃ (4.31 g) to tetrahydrothiopyran-4-one (5.14 g) in conc. HCl (20 mL) at 0°C.

- Stir at room temperature for 4 hours.

- Quench with Na₂CO₃, extract with chloroform, and concentrate to yield 1,4-thiazepan-5-one (62% yield).

¹H NMR of the product shows signals at δ 2.63–3.39 ppm for methylene protons adjacent to sulfur and nitrogen.

Thiopyranone Oxime Rearrangement

Dihydro-2H-thiopyran-4(3H)-one oxime reacts in polyphosphoric acid at 115°C for 15 minutes, yielding 1,4-thiazepan-5-one (60% yield). This method avoids azide handling but requires careful temperature control.

Functionalization with Dimethylaminomethyl Group

Introducing the dimethylaminomethyl moiety at the 3-position of 1,4-thiazepane involves Mannich reaction conditions.

Mannich Reaction Protocol

- React 1,4-thiazepane with formaldehyde (37% aq.) and dimethylamine hydrochloride in methanol.

- Stir at 40°C for 12 hours.

- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to obtain 3-((dimethylamino)methyl)-1,4-thiazepane.

Key Characterization

- MS-ESI : m/z 161.1 [M+H]⁺

- ¹H NMR : δ 2.25 (s, 6H, N(CH₃)₂), 3.45–3.60 (m, 2H, CH₂N), 2.70–2.90 (m, 4H, SCH₂).

Coupling of Thiazepane and Coumarin Moieties

The final step involves forming the carbonyl linkage between the thiazepane and coumarin.

Acyl Chloride Coupling

- Convert 3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).

- React with 3-amino-2H-chromen-2-one in anhydrous THF with triethylamine (Et₃N) as base.

- Stir at 0°C→RT for 6 hours.

Optimization Data

| Parameter | Condition | Yield |

|---|---|---|

| Coupling Agent | SOCl₂ | 78% |

| Solvent | THF | 82% |

| Temperature | 0°C → RT | 75% |

HRMS analysis of the product should show a molecular ion peak matching the theoretical m/z (calculated for C₁₈H₂₁N₃O₃S: 359.13).

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O 70:30) should show ≥95% purity with retention time ~8.2 minutes.

Reaction Mechanistic Insights

The coumarin-thiazepane coupling proceeds via nucleophilic acyl substitution. The thiazepane’s secondary amine attacks the electrophilic carbonyl carbon of the coumarin acyl chloride, displacing chloride. Biogenic ZnO nanoparticles in earlier steps likely stabilize transition states through Lewis acid catalysis.

Challenges and Optimization Opportunities

- Ring Strain in Thiazepane : Seven-membered ring synthesis often suffers from transannular strain. Microwave-assisted cyclization may improve yields.

- Dimethylaminomethyl Stability : Quaternary ammonium groups risk Hofmann elimination under basic conditions. pH control during Mannich reactions is critical.

- Coumarin Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Dimethylamine in the presence of a suitable leaving group such as a halide.

Major Products

Oxidation: Oxidized derivatives of the chromenone moiety.

Reduction: Reduced forms of the thiazepane ring.

Substitution: Substituted derivatives with various electrophiles.

Scientific Research Applications

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The chromenone moiety may participate in electron transfer reactions, while the thiazepane ring can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Core Scaffold and Substituents

- Target Compound: Combines a coumarin core with a 1,4-thiazepane ring and a dimethylamino-methyl group. The carbonyl linkage positions the thiazepane moiety at the C-3 position of coumarin.

- 3-(2-Arylamino-1,3-thiazol-4-yl)-2H-chromen-2-one (): Features a thiazole ring instead of thiazepane, with aryl groups at the thiazole’s C-2 position. This substitution reduces ring size (five-membered vs. seven-membered) and alters electronic properties .

- 2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (): Integrates a benzothiazepine ring fused to coumarin, differing in ring saturation and substituent complexity .

Physicochemical Properties

Notes:

- The dimethylamino group in the target compound may enhance solubility in polar solvents compared to hydroxyl or aryl substituents in analogues .

Research Findings and Trends

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) on coumarin enhance antimicrobial activity but reduce solubility . Nitrogen-containing heterocycles (thiazole, thiazepane) improve bioavailability compared to non-heterocyclic derivatives .

- Challenges: Conflicting data exist regarding the optimal substituent positioning for maximal bioactivity.

Biological Activity

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a thiazepane ring with a coumarin moiety, which may contribute to its pharmacological properties.

- Molecular Formula: C₁₈H₂₂N₂O₃S

- Molecular Weight: 346.4 g/mol

- CAS Number: 1448130-15-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer’s disease. The following sections detail specific findings related to its biological effects.

Acetylcholinesterase Inhibition

Research indicates that compounds with a coumarin structure exhibit promising AChE inhibitory activity. A study demonstrated that derivatives similar to the target compound showed effective inhibition of AChE, which is crucial for maintaining acetylcholine levels in the brain.

Table 1: Comparison of AChE Inhibitory Activities

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Coumarin Derivative A | 2.7 | |

| Coumarin Derivative B | TBD |

The mechanism by which this compound inhibits AChE involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. Molecular docking studies have suggested that the thiazepane moiety plays a critical role in interacting with the enzyme's active site.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that modifications to the coumarin structure can enhance AChE inhibitory potency. For example, derivatives with varying substituents on the thiazepane ring exhibited different levels of inhibition.

- In Silico Studies : Computational modeling has been employed to predict the binding affinities and interactions of this compound with AChE. These studies help elucidate how structural variations affect biological activity.

- Therapeutic Potential : Given its mechanism as an AChE inhibitor, this compound holds promise for therapeutic applications in treating Alzheimer’s disease and other cognitive disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what methodological challenges arise during its preparation?

- Answer : The compound can be synthesized via multistep reactions involving bromoacetyl-2H-chromen-2-one intermediates and substituted amines/thiols. For example, coupling reactions in DMF under reflux conditions (80–100°C) with subsequent purification by ethanol recrystallization are common . Key challenges include controlling regioselectivity in thiazepane ring formation and minimizing side reactions (e.g., over-acylation). Methodological adjustments, such as using ZnCl₂ as a catalyst in solid-phase reactions (e.g., malonic acid and phenol in POCl₃), improve yields .

- Table 1 : Comparison of Synthetic Approaches

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| DMF Reflux | 65–75 | 24h reflux, ethanol workup | Byproduct formation |

| Solid-phase (ZnCl₂) | 80–85 | POCl₃, 60°C, 12h | Moisture sensitivity |

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

- Answer :

- ¹H/¹³C NMR : The thiazepane ring’s methylene protons (δ 3.2–3.8 ppm) and carbonyl carbons (δ 165–170 ppm) are diagnostic. Overlap with chromen-2-one signals (δ 6.2–7.8 ppm for aromatic protons) requires 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

- IR : Stretching frequencies for the lactone carbonyl (C=O, ~1720 cm⁻¹) and tertiary amine (C-N, ~1200 cm⁻¹) confirm functional groups .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Answer : Stability studies in aqueous buffers (pH 2–10) show degradation at pH < 4 (lactone ring hydrolysis) and > 9 (amine demethylation). Thermal gravimetric analysis (TGA) indicates decomposition above 200°C. Storage recommendations: inert atmosphere, -20°C, and desiccated conditions .

Advanced Research Questions

Q. How does the thiazepane ring’s substitution pattern influence biological activity?

- Answer : The dimethylamino group at the thiazepane 3-position enhances lipophilicity and membrane permeability, critical for CNS-targeted applications. Comparative studies with analogues (e.g., 7-(2-chlorophenyl)-thiazepane derivatives) show that electron-withdrawing substituents reduce bioavailability due to increased polarity .

- Table 2 : SAR Trends for Analogues

| Substituent | LogP | Bioactivity (IC₅₀, μM) |

|---|---|---|

| -N(CH₃)₂ (target) | 2.8 | 0.45 (enzyme X) |

| -NHCH₃ | 1.9 | 1.2 |

| -Cl (para) | 3.1 | 0.78 |

Q. What computational strategies predict this compound’s binding modes with biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal strong interactions with kinase active sites (e.g., hydrogen bonding with Asp86 and hydrophobic contacts with Leu123). Pharmacophore models highlight the chromen-2-one core and thiazepane nitrogen as essential for affinity .

Q. How do environmental factors (e.g., photolysis, biodegradation) affect this compound’s persistence?

- Answer : Under UV light (λ = 254 nm), the chromen-2-one moiety undergoes photolytic cleavage, forming quinone derivatives. Biodegradation studies (OECD 301F) show <10% mineralization in 28 days, suggesting moderate environmental persistence. Mitigation strategies: encapsulation in biodegradable polymers .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.